1-tert-Butyl-5-methyl-1H-tetrazole
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Overview
Description
1-tert-Butyl-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various chemical and industrial applications .
Preparation Methods
The synthesis of 1-tert-Butyl-5-methyl-1H-tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method is the reaction of tert-butyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-tert-Butyl-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common reagents used in these reactions include sodium azide, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-tert-Butyl-5-methyl-1H-tetrazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-5-methyl-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to specific enzymes or receptors in biological systems. This bioisosteric property makes it valuable in drug design, where it can enhance the pharmacokinetic properties of therapeutic agents .
Comparison with Similar Compounds
1-tert-Butyl-5-methyl-1H-tetrazole can be compared with other tetrazole derivatives such as:
5-Methyl-1H-tetrazole: Lacks the tert-butyl group, leading to different chemical and physical properties.
1-Methyl-5-aminotetrazole: Contains an amino group, which imparts different reactivity and applications.
Properties
CAS No. |
90329-56-9 |
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Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-tert-butyl-5-methyltetrazole |
InChI |
InChI=1S/C6H12N4/c1-5-7-8-9-10(5)6(2,3)4/h1-4H3 |
InChI Key |
YMBHKHXFXARMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C(C)(C)C |
Origin of Product |
United States |
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